N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide
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Overview
Description
N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide is a complex organic compound with a unique structure that includes a purine base and a peroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide involves multiple steps, including the formation of the oxolan ring and the attachment of the purine base. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: Reduction of the oxolan ring or the purine base can yield various reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different peroxides, while reduction can produce various alcohols or amines .
Scientific Research Applications
N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The peroxy group can generate reactive oxygen species, contributing to its potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[9-[(2R,4S,5S)-4-amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purine-2-yl]isobutyramide
- 2-Methoxy-N-{[(2R,4S,5S)-5-(4-morpholinylmethyl)-1-azabicyclo[2.2.2]oct-2-yl]methyl}acetamide
Uniqueness
N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide is unique due to its specific combination of a purine base and a peroxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O7/c1-22(2)31(42)38-33-37-30-28(32(43)39-33)36-21-40(30)27-20-26(41)29(46-27)35(44-3,47-45-4)34(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,26-27,29,41H,20H2,1-4H3,(H2,37,38,39,42,43)/t26-,27+,29-,35?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBWKPGYPWDWSR-PJVXNOKFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3CC(C(O3)C(C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(OC)OOC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)C(C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(OC)OOC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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